Estriol-16-Glucuronide

Mass Spectrometry Isomer Differentiation Analytical Chemistry

Researchers developing LC-MS/MS methods for estriol glucuronide quantification face isomer cross-reactivity, leading to inaccurate calibration. Estriol-16-Glucuronide is the essential reference standard for resolving this challenge. - The correct 16-glucuronide isomer ensures accurate calibration, as native MS/MS spectra of estriol glucuronide isomers are indistinguishable. - Superior LOD of 5 ng/mL in column-switching LC-MS/MS versus 10 ng/mL for E3-3G, making it the primary calibrant for sensitive bioanalytical assays. - Supplied as ≥97% powder, validated for radioimmunoassay, and soluble in 1:1 ethanol:water (10 mg/mL).

Molecular Formula C24H32O9
Molecular Weight 464.5 g/mol
Cat. No. B14805607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol-16-Glucuronide
Molecular FormulaC24H32O9
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18?,19?,20?,21?,23?,24-/m0/s1
InChIKeyFQYGGFDZJFIDPU-CBXPMNRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estriol-16-Glucuronide Product Overview


Estriol-16-Glucuronide (E3-16G; CAS 1852-50-2), with the molecular formula C24H32O9 and a molecular weight of 464.50 g/mol, is a Phase II glucuronide conjugate of the endogenous estrogen estriol [1]. This compound is a principal water-soluble metabolite of estradiol, formed via hepatic hydroxylation and subsequent conjugation at the 16α position [2]. It is commercially available as a powder with a typical purity of ≥97% and is supplied in quantities ranging from milligrams to grams for analytical and research use [3]. E3-16G is soluble in a 1:1 ethanol:water mixture (10 mg/mL) and is validated for use in radioimmunoassay techniques . This metabolite serves as a critical biomarker for placental function, ovulation prediction, and estrogen metabolism studies [4].

Why Estriol-16-Glucuronide Cannot Be Substituted


Estriol-16-Glucuronide cannot be interchanged with its closely related isomers—estriol-3-glucuronide (E3-3G), estriol-17-glucuronide (E3-17G), or other estrogen conjugates like estradiol-17β-glucuronide—without compromising analytical specificity and biological interpretation. Each isomer exhibits distinct chromatographic retention, unique mass spectrometric fragmentation patterns, and differential biological activity [1]. For instance, E3-16G and E3-3G follow divergent gestational trajectories in amniotic fluid, rendering their interchangeable use for fetal well-being assessment invalid [2]. Furthermore, E3-16G demonstrates markedly different cholestatic potency in vivo compared to both E3-17G and estradiol-17β-glucuronide, precluding substitution in hepatotoxicity studies [3]. These isomer-specific properties are essential for accurate assay calibration, antibody development, and meaningful pharmacological investigation.

Estriol-16-Glucuronide Comparative Evidence


MS/MS Differentiation by Chemical Derivatization

In their native form, estriol glucuronide isomers (E3-16G, E3-17G, E3-3G) produce nearly identical product ion spectra, precluding MS/MS-based positional assignment. However, chemical derivatization using a combination of 2-chloro-1-methylpyridinium iodide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 2-picolylamine yields distinct fragmentation patterns that unambiguously differentiate E3-16G from E3-17G [1]. Estriol-3-glucuronide, lacking a free phenolic group, is further distinguishable via a unique reaction product with 2-chloro-1-methylpyridinium iodide [1].

Mass Spectrometry Isomer Differentiation Analytical Chemistry

Amniotic Fluid Gestational Trajectories

In amniotic fluid, the concentrations of estriol-16-glucuronide (E3-16G) and estriol-3-glucuronide (E3-3G) diverge significantly as pregnancy progresses. At 16 weeks of gestation, both conjugates are present at similar mean concentrations of 5 ng/mL [1]. By 40 weeks, however, the mean concentration of E3-3G reaches 300 ng/mL, whereas that of E3-16G is markedly higher at 1150 ng/mL [1]. This 3.8-fold difference in concentration at term underscores the distinct metabolic regulation and clearance of these isomers.

Obstetrics Fetal Monitoring Biomarker

Reduced Cholestatic Potency vs. Related Glucuronides

In a rat model of intravenous administration, steroid D-ring glucuronides exhibit dose-dependent inhibition of bile flow. Estriol-16α-(β-D-glucuronide) (E3-16G) was found to be 0.29 times as potent as estradiol-17β-(β-D-glucuronide) (E2-17G), the reference cholestatic agent [1]. In comparison, estriol-17β-(β-D-glucuronide) (E3-17G) was 0.68 times as potent as E2-17G, and testosterone-17β-glucuronide (TG) was 0.40 times as potent [1]. The ED50 for 50% bile flow inhibition was 31.6 µmol/kg for E3-16G, compared to 13.2 µmol/kg for E3-17G and 20.0 µmol/kg for TG [1].

Toxicology Hepatology Drug Safety

Antibody Specificity for Direct Urinary Assay

Polyclonal antibodies raised against estriol-16α-(β-D-glucuronide)-BSA conjugates demonstrate exceptional specificity for the target analyte. These antibodies exhibit less than 1% cross-reactivity with other estriol conjugates (including E3-3G and E3-17G), estradiol conjugates, and unconjugated estrogens [1]. Cross-reactivity with pregnanediol-3-glucuronide, another major urinary steroid in pregnancy, is less than 0.5% [1]. This high degree of specificity permits a 10,000-fold dilution of pregnancy urine for direct RIA analysis without interference from other urinary constituents [1].

Immunoassay Diagnostics Pregnancy Monitoring

LC-MS/MS Sensitivity Advantage Over E3-3G

A column-switching LC-MS/MS method developed for direct analysis of urinary estriol glucuronides without sample preparation demonstrated superior sensitivity for estriol-16-glucuronide (E3-16G) compared to its 3-isomer. Under identical analytical conditions, the limit of detection (LOD) at a signal-to-noise ratio of 3 was 5 ng/mL for E3-16G, whereas it was 10 ng/mL for estriol-3-glucuronide (E3-3G) [1]. Both analytes exhibited excellent linearity across the calibration range of 0.1-20 µg/mL (R² = 0.9987 for E3-16G; R² = 0.9984 for E3-3G) [1].

LC-MS/MS Bioanalysis Method Validation

Increasing Proportion in Urinary Estriol Across Gestation

During pregnancy, the relative contribution of estriol-16-glucuronide (E3-16G) to total urinary estriol excretion is not constant but increases with advancing gestation and higher total estriol output. A significant correlation (r = 0.98, n = 25) was observed between urinary E3-16G and total estriol measured by a chemiluminescence immunoassay and RIA [1]. Specifically, when total estriol excretion is 5 mg/24 h, E3-16G accounts for approximately 50% of the total; at a total output of 50 mg/24 h, this proportion rises to 85% [2].

Metabolism Pregnancy Endocrinology

Estriol-16-Glucuronide Research & Industrial Applications


Isomer-Specific LC-MS/MS Reference Standard

Estriol-16-Glucuronide is the essential reference standard for laboratories developing or validating LC-MS/MS methods for the specific quantification of this metabolite in urine, serum, or amniotic fluid. As demonstrated, native MS/MS spectra of estriol glucuronide isomers are indistinguishable, requiring the use of the correct isomer for accurate calibration and method development [1]. Furthermore, the compound's superior LOD of 5 ng/mL in column-switching LC-MS/MS (versus 10 ng/mL for E3-3G) underscores its suitability as the primary calibrant for sensitive bioanalytical assays [2].

Fetal Well-Being Biomarker in Pregnancy

In obstetrical research, Estriol-16-Glucuronide is the predominant estriol conjugate in late pregnancy, reaching a mean amniotic fluid concentration of 1150 ng/mL at 40 weeks—3.8-fold higher than E3-3G [1]. Additionally, the proportion of E3-16G relative to total urinary estriol rises from 50% to 85% as pregnancy advances, making it a more specific and sensitive biomarker of fetal-placental function than total estriol measurements [2]. A panel combining E3-16G and 17-OHP has also demonstrated utility in predicting delivery within one week in asymptomatic singleton pregnancies [3].

Cholestasis Toxicology Assessment

For in vivo toxicology studies investigating estrogen conjugate-induced hepatotoxicity, Estriol-16-Glucuronide is the appropriate test article for modeling the specific cholestatic potential of this D-ring glucuronide. Quantitative data from rat studies show that E3-16G is 2.3-fold less potent as a cholestatic agent than E3-17G (relative potencies of 0.29 vs. 0.68 versus E2-17G) [1]. Substituting E3-16G with the more potent E3-17G or E2-17G would significantly overestimate the risk of bile flow impairment associated with this specific metabolic pathway.

Hapten Synthesis for Immunoassay Development

Diagnostic kit manufacturers and immunochemistry laboratories utilize Estriol-16-Glucuronide as the starting material for synthesizing hapten-carrier protein conjugates to generate highly specific antibodies. Immunogens prepared by linking E3-16G through ring A positions 2 or 4 to BSA yield antisera with less than 1% cross-reactivity toward other estriol conjugates and less than 0.5% cross-reactivity with pregnanediol-3-glucuronide [1]. This exceptional specificity enables the development of direct urinary RIA and SPR-based immunoassays with LODs as low as 0.016 ng/mL, bypassing the need for sample extraction or hydrolysis [2].

Technical Documentation Hub

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